molecular formula C18H25N5O B6456956 2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549008-49-1

2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6456956
CAS No.: 2549008-49-1
M. Wt: 327.4 g/mol
InChI Key: SJCWOOGUXLNPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with cyclopropyl (C3H5) and dimethyl (CH3) groups at positions 2, 4, and 5, respectively. Position 6 is modified with a piperazine ring linked to a 5-methyl-1,2-oxazol-3-ylmethyl moiety. The cyclopropyl group introduces steric constraints and enhanced lipophilicity, while the dimethyl substituents may influence electronic distribution and conformational rigidity.

Properties

IUPAC Name

3-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-10-16(21-24-12)11-22-6-8-23(9-7-22)18-13(2)14(3)19-17(20-18)15-4-5-15/h10,15H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCWOOGUXLNPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound classified as a pyrimidine derivative. Its structure includes several functional groups that enhance its potential biological activities, making it a subject of interest in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H24N6
Molecular Weight324.4 g/mol
IUPAC Name2-Cyclopropyl-4,5-dimethyl-6-[4-(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyrimidine
InChI KeyOZYWRMIQZAXAMI-UHFFFAOYSA-N

The presence of a cyclopropyl group and piperazine ring contributes to its pharmacological properties, potentially allowing for interactions with various biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in various biological pathways. Pyrimidine derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Properties

Research indicates that pyrimidine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that certain substituted pyrimidines display significant antiproliferative activities against various cancer cell lines. A related study found that 2,4,5-substituted pyrimidines could effectively inhibit tubulin polymerization with IC50 values as low as 0.79 μM against hepatocellular carcinoma cells (BEL-7402) .

Neuroprotective Effects

Some studies suggest that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems or exhibiting antioxidant properties. This area remains under investigation for this compound.

Case Studies

While direct case studies specifically on this compound are scarce, related research on pyrimidine derivatives provides insight into their potential applications:

  • Anticancer Activity : A study on various substituted pyrimidines demonstrated their ability to inhibit cell growth in multiple cancer cell lines with varying IC50 values ranging from nanomolar to micromolar concentrations .
  • Neuroprotective Studies : Compounds similar in structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro models .

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound A : 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine ()

  • Core : Imidazo[4,5-b]pyridine (fused bicyclic system) vs. pyrimidine.
  • Substituents : Bromine at position 6 and a 4-methylpiperazinylphenyl group enhance solubility and target engagement.

Compound B : 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine ()

  • Core : Pyrimidine (same as target compound).
  • Substituents : Fluoro at position 5 and 4-methoxyphenyl at position 4. The fluoro group increases electronegativity, while the methoxyphenyl enhances π-π stacking.

Piperazine-Oxazole Side Chain Variations

Compound C: (S)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one ()

  • Core: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle).
  • Side Chain: Piperazine linked to a morpholino-thienopyrimidine group.
  • Key Difference: The thienopyrimidine core and morpholino substituent may enhance kinase selectivity compared to the target compound’s oxazole-piperazine motif .

Electronic and Steric Effects

  • Compound B : Fluoro and methoxyphenyl substituents lower logP (~2.8) and improve aqueous solubility, favoring oral bioavailability .
  • Compound A : Bromine and dual piperazine groups introduce polarity (logP ~2.2), balancing solubility and target binding .

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B
Molecular Formula C20H28N6O C26H31BrN8O C22H24FN5O2
Molecular Weight 368.48 g/mol 551.48 g/mol 409.45 g/mol
Core Structure Pyrimidine Imidazo[4,5-b]pyridine Pyrimidine
Key Substituents 2-Cyclopropyl, 4,5-dimethyl 6-Bromo, 4-methylpiperazine 5-Fluoro, 4-methoxyphenyl
logP (Estimated) ~3.5 ~2.2 ~2.8

Research Implications

  • Target Compound : The cyclopropyl and dimethyl groups may enhance selectivity for hydrophobic binding pockets in kinase targets (e.g., EGFR or ALK inhibitors). However, the lack of polar groups could limit solubility, necessitating formulation optimization.
  • Compound A : Bromine and imidazo-pyridine core suggest utility in halogen-bond-driven interactions, relevant in oncology targets .
  • Compound B : Fluoro and methoxyphenyl groups align with trends in CNS drug design, where balanced lipophilicity is critical .

Preparation Methods

Pyrimidine Ring Assembly

The pyrimidine scaffold is commonly constructed via condensation reactions using malononitrile or substituted acrylonitriles. For example, the method described in CN113248518B utilizes 2,4-dichloropyrimidine derivatives as starting materials. Adapting this approach:

  • Step 1 : React 2,4,6-trichloropyrimidine with cyclopropylamine under basic conditions (K₂CO₃/DMF) to introduce the cyclopropyl group at C(2).

  • Step 2 : Sequential methylation at C(4) and C(5) using methyl iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) to achieve 2-cyclopropyl-4,5-dimethyl-6-chloropyrimidine.

Critical Parameters :

  • Temperature: 80–110°C for nucleophilic substitution.

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Yield: ~70–85% after purification by recrystallization (methanol/water).

Piperazine Moiety Installation

Nucleophilic Substitution at C(6)

The chloropyrimidine intermediate undergoes substitution with piperazine. Drawing from CN113248518B:

  • Step 3 : React 2-cyclopropyl-4,5-dimethyl-6-chloropyrimidine with Boc-protected piperazine (4-Boc-piperazine) in DMF at 110°C for 12–24 hours.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield 2-cyclopropyl-4,5-dimethyl-6-piperazin-1-yl-pyrimidine.

Optimization Notes :

  • Catalyst : Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) improves coupling efficiency.

  • Yield : 63–84% after column chromatography (silica gel, ethyl acetate/hexane).

Oxazolylmethyl Side Chain Introduction

Synthesis of 5-Methyl-1,2-oxazol-3-ylmethyl Chloride

The oxazolylmethyl group is prepared separately:

  • Step 4 : Condense ethyl 5-methylisoxazole-3-carboxylate with LiAlH₄ to reduce the ester to a primary alcohol.

  • Step 5 : Convert the alcohol to the corresponding chloride using thionyl chloride (SOCl₂) in dichloromethane.

Coupling to Piperazine

  • Step 6 : React the piperazine-pyrimidine intermediate with 5-methyl-1,2-oxazol-3-ylmethyl chloride in the presence of triethylamine (Et₃N) as a base. Conditions: Room temperature, 6–12 hours, dichloromethane solvent.

Yield and Purity :

  • Isolated yield: 55–70% after flash chromatography (CH₂Cl₂/MeOH 9:1).

  • Purity: >95% (HPLC analysis).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative to nucleophilic substitution involves reductive amination for piperazine attachment:

  • Intermediate : 2-cyclopropyl-4,5-dimethyl-6-aminopyrimidine.

  • Reaction : Condense with piperazine-1-carbaldehyde followed by NaBH₃CN reduction.

  • Yield : Comparable to substitution methods (~60–75%) but requires additional steps.

One-Pot Multicomponent Synthesis

Emerging strategies explore one-pot assemblies using:

  • Malononitrile, cyclopropylamine, and methyl acetoacetate under microwave irradiation.

  • Advantage : Reduced purification steps; Disadvantage : Lower regiocontrol (~50% yield).

Data Tables: Reaction Conditions and Outcomes

Table 1. Key Steps in Pyrimidine Core Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
12,4,6-Trichloropyrimidine + cyclopropylamine, K₂CO₃/DMF, 110°C8598
2Methylation with CH₃I, Pd(OAc)₂, DMF, 80°C7895

Table 2. Piperazine-Oxazolyl Side Chain Coupling

StepReagents/ConditionsYield (%)Purity (%)Source
6Piperazine-pyrimidine + oxazolylmethyl chloride, Et₃N/CH₂Cl₂6896

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine, and how are intermediates purified?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, the piperazine moiety is introduced via alkylation using a brominated oxazole intermediate (e.g., 5-methyl-1,2-oxazol-3-ylmethyl bromide). Key steps include:

  • Step 1: Cyclopropane ring formation via [2+1] cycloaddition using diazomethane derivatives.
  • Step 2: Coupling of the pyrimidine core with the substituted piperazine using a Buchwald-Hartwig amination or Mitsunobu reaction .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate intermediates. Impurity profiling via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) ensures purity >98% .

Advanced: How can researchers resolve contradictions in reported solubility data across polar vs. non-polar solvents?

Methodological Answer:
Contradictions often arise from polymorphic forms or solvent-solute interactions. To address this:

  • Experimental Design: Use an embedded mixed-methods approach:
    • Quantitative: Measure solubility in 10+ solvents (e.g., DMSO, ethanol, hexane) via UV-Vis spectroscopy at λmax = 260 nm, controlling temperature (25°C ± 0.1°C) .
    • Qualitative: Perform molecular dynamics simulations to assess solvent interaction energies (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Data Integration: Cross-validate experimental and computational results to identify outliers. For example, discrepancies in non-polar solvents may stem from aggregation, detectable via dynamic light scattering .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration (e.g., orthorhombic system, space group Pccn, a = 21.3085 Å, b = 18.6249 Å, c = 7.48851 Å) .
  • NMR: <sup>1</sup>H NMR (DMSO-d6) peaks: δ 1.15–1.30 (cyclopropyl CH2), δ 2.40 (piperazine N–CH2–oxazole), δ 8.20 (pyrimidine H) .
  • Mass Spectrometry: High-resolution ESI-MS (m/z calculated for C20H27N5O: 377.2204; observed: 377.2209) .

Advanced: How can reaction conditions be optimized to minimize impurities like 2,2'-(Piperazine-1,4-diyl)dipyrimidine (Imp. G(EP))?

Methodological Answer:

  • Design of Experiments (DoE): Apply a Box-Behnken model to assess variables:
    • Factors: Temperature (60–100°C), catalyst loading (5–15 mol%), reaction time (12–24 hrs).
    • Response: Impurity G(EP) quantified via LC-MS (retention time = 6.2 min, m/z = 246.1) .
  • Optimization: Reduce impurity to <0.1% by maintaining pH 7–8 (ammonium acetate buffer) and using Pd(OAc)2/Xantphos catalyst at 80°C .

Basic: What pharmacopeial guidelines apply to impurity profiling of this compound?

Methodological Answer:

  • Reference Standards: Use EP/BP impurities (e.g., Imp. G(EP): CAS 84746-24-7) for HPLC calibration .
  • Thresholds: Follow ICH Q3A guidelines: report impurities ≥0.10%, identify ≥0.15%, qualify ≥0.20% .
  • Method: Gradient HPLC (Column: Zorbax Eclipse Plus C18, 5 µm; mobile phase: 0.1% H3PO4/acetonitrile) with UV detection at 220 nm .

Advanced: How to design a comparative study assessing bioactivity against structurally analogous compounds (e.g., 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine)?

Methodological Answer:

  • Hypothesis: Compare IC50 values for kinase inhibition (e.g., EGFR, IC50 ≤ 50 nM).
  • Design:
    • Control Groups: Include parent compound and analogs (e.g., benzodioxol vs. oxazole derivatives) .
    • Assays: Use fluorescence polarization (FP) for binding affinity and MTT for cytotoxicity (HepG2 cells, 72 hrs).
    • Statistical Analysis: ANOVA with post-hoc Tukey test (α = 0.05) to identify significant differences .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis (risk of volatile intermediates like diazomethane).
  • Storage: Inert atmosphere (N2) at –20°C to prevent hydrolysis of the oxazole ring .

Advanced: How to validate computational models predicting metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools: Use SwissADME for CYP450 metabolism predictions and MetaSite for metabolite identification.
  • In Vitro Validation: Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Key metabolites (e.g., N-demethylation, m/z +16) should align with predictions .

Basic: What crystallographic databases are suitable for depositing structural data?

Methodological Answer:

  • Cambridge Structural Database (CSD): Submit CIF files with refinement parameters (R-factor < 0.05).
  • Validation: Check using PLATON for missed symmetry or disorder .

Advanced: How to address batch-to-batch variability in physicochemical properties (e.g., melting point)?

Methodological Answer:

  • Root Cause Analysis: Use Ishikawa diagrams to trace variability to raw material purity (e.g., cyclopropyl bromide) or drying conditions.
  • Process Control: Implement PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.